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Compound Name:
(mesitylsulfonyl)oxycarbamate

Cat. No. B1269521

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (mesitylsulfonyl)oxycarbamate is a versatile reagent in organic synthesis,
primarily recognized for its role as an electrophilic aminating agent. In recent years, its
application in catalytic asymmetric reactions has gained significant attention, offering a
powerful tool for the stereoselective introduction of nitrogen-containing functionalities into
organic molecules. This is of particular interest in medicinal chemistry and drug development,
where the precise control of stereochemistry is crucial for biological activity.

This document provides detailed application notes and protocols for the use of tert-butyl
(mesitylsulfonyl)oxycarbamate in the organocatalytic enantioselective aziridination of a,[3-
unsaturated aldehydes. Aziridines are valuable synthetic intermediates, serving as precursors
to a wide range of chiral amines, amino alcohols, and other nitrogen-containing compounds.
The protocols outlined below are based on established literature and provide a practical guide
for researchers in the field.

Application: Organocatalytic Enantioselective
Aziridination of a,B-Unsaturated Aldehydes
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The reaction involves the use of a chiral secondary amine catalyst, specifically a
diphenylprolinol silyl ether, to activate the a,B-unsaturated aldehyde towards a nucleophilic
attack by the nitrogen of tert-butyl (mesitylsulfonyl)oxycarbamate. This methodology
provides access to chiral 2-formylaziridines with high enantioselectivity.

Reaction Principle

The catalytic cycle is initiated by the reaction of the a,3-unsaturated aldehyde with the chiral
secondary amine catalyst to form a chiral iminium ion. This activation lowers the LUMO of the
enal, facilitating a conjugate addition of the carbamate nitrogen. The subsequent intramolecular
cyclization and catalyst regeneration yield the desired aziridine product.

Advantages of the Method

o High Enantioselectivity: The use of a chiral organocatalyst allows for excellent control over
the stereochemical outcome of the reaction.

» Mild Reaction Conditions: The reaction proceeds under mild conditions, typically at room
temperature, which is compatible with a wide range of functional groups.

o Metal-Free: As an organocatalytic method, it avoids the use of potentially toxic and
expensive metal catalysts.

o Operational Simplicity: The experimental procedure is relatively straightforward to perform.

Quantitative Data Summary

The following table summarizes the results for the organocatalytic enantioselective aziridination
of various a,B-unsaturated aldehydes with tert-butyl (mesitylsulfonyl)oxycarbamate.
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o,B-

Entry Unsaturated Yield (%) dr (trans:cis) ee (%)
Aldehyde

1 Cinnamaldehyde 85 >95:5 98

2 (E)-Hex-2-enal 78 >05:5 97
(E)-4-Phenylbut-

3 82 >95:5 96
2-enal
(E)-3-(4-

4 Methoxyphenyl)a 88 >95:5 929
crylaldehyde
(E)-3-(4-

5 Chlorophenyhacr 75 >95:5 97
ylaldehyde
(E)-3-(Furan-2-

6 72 >95:5 95

yhacrylaldehyde

Experimental Protocols
General Procedure for the Enantioselective Aziridination
of a,B-Unsaturated Aldehydes

This protocol is adapted from established literature procedures for the organocatalytic
aziridination of enals.

Materials:

e a,3-Unsaturated aldehyde (1.0 equiv)

 tert-Butyl (mesitylsulfonyl)oxycarbamate (1.2 equiv)

o (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.2 equiv)

e Sodium Carbonate (Na2COs3) (2.0 equiv)
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Dichloromethane (CHzClz, anhydrous)

Saturated aqueous sodium bicarbonate solution (NaHCO3)

Brine

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add
the a,B-unsaturated aldehyde (1.0 equiv).

Dissolve the aldehyde in anhydrous dichloromethane.

Add (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.2 equiv) to the solution and stir
for 10 minutes at room temperature.

In a separate flask, add tert-butyl (mesitylsulfonyl)oxycarbamate (1.2 equiv) and sodium
carbonate (2.0 equiv).

Add the solution of the aldehyde and catalyst to the mixture of the carbamate and base.

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

Upon completion of the reaction, quench the reaction by adding a saturated aqueous
solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x
volume).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or
sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel to afford the desired
chiral 2-formylaziridine.

Note: The enantiomeric excess (ee) of the product is typically determined by chiral High-
Performance Liquid Chromatography (HPLC) analysis after conversion of the aldehyde to a
more suitable derivative, such as a methyl ester, to improve resolution.

Visualizations
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Reaction Setup

1. Add a,B-Unsaturated Aldehyde to Flask

2. Dissolve in Anhydrous CH2Cl2

3. Add Organocatalyst

4. Stir for 10 min

5. Add tert-Butyl (mesitylsulfonyl)oxycarbamate & Na2COs3

Reaction
\4

6. Stir at Room Temperature (24-48h)

7. Monitor by TLC

Workup &‘E’uriﬁcaﬁon

8. Quench with NaHCOs (aq)

Y
9. Extract with CH2Cl2

\ 4

10. Wash with Brine

\i
11. Dry over MgSOa4/Na2S0Oa

\ 4

12. Concentrate

\ 4

13. Purify by Column Chromatography

End Product: Chiral 2-Formylaziridine

Click to download full resolution via product page

Caption: Experimental workflow for the organocatalytic enantioselective aziridination.
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Caption: Proposed catalytic cycle for the enantioselective aziridination.

¢ To cite this document: BenchChem. [Catalytic Applications of tert-Butyl
(mesitylsulfonyl)oxycarbamate: Application Notes and Protocols]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1269521#catalytic-
applications-of-tert-butyl-mesitylsulfonyl-oxycarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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